N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide
Description
This compound features a benzamide core substituted with a 3-methyl group and two nitrogen-bound moieties: a p-tolyl (4-methylphenyl) group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl ring. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfone-based ligands .
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methyl-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-6-8-17(9-7-14)20(18-10-11-24(22,23)13-18)19(21)16-5-3-4-15(2)12-16/h3-12,18H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDBLMBOAVHJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Incorporation of the Dioxido-Dihydrothiophene Moiety: This step involves the reaction of the benzamide intermediate with a thiophene derivative under oxidative conditions to form the dioxido-dihydrothiophene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s biological activity or synthesizing intermediates.
| Conditions | Products | Key Observations |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | 3-Methylbenzoic acid + N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-p-toluidine | Partial decomposition observed at high temperatures. |
| Basic (NaOH, H₂O, 80°C) | Same as above | Higher yields under basic conditions. |
Mechanistically, the reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond.
Sulfone Group Reactivity
The 1,1-dioxido-thiophene moiety participates in nucleophilic substitutions and redox reactions. The sulfone group’s electron-withdrawing nature activates adjacent positions for attack.
Key Reactions
-
Nucleophilic Substitution :
The sulfur atom in the sulfone group can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., Grignard reagents), forming thiolate intermediates . -
Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the sulfone to a sulfide, altering the electronic properties of the thiophene ring.
Electrophilic Aromatic Substitution
The p-tolyl and benzamide aromatic rings undergo regioselective substitutions, such as nitration or halogenation, depending on directing effects.
Reaction Examples
-
Nitration :
The p-tolyl group directs electrophiles to the para position (relative to the methyl group), yielding nitro derivatives. -
Halogenation :
Bromination occurs at the ortho/para positions of the benzamide ring under Lewis acid catalysis (e.g., FeBr₃).
| Reaction | Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Methyl-3-nitro-N-(sulfone)benzamide. |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 2-Bromo-3-methyl-N-(sulfone)benzamide. |
Organometallic Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging its aromatic halide derivatives (e.g., Suzuki–Miyaura reactions) .
Oxidation and Reduction of Auxiliary Groups
-
Methyl Group Oxidation :
The 3-methyl substituent on the benzamide can be oxidized to a carboxylic acid using KMnO₄ or CrO₃. -
Amine Functionalization :
The secondary amine in the dihydrothiophene ring undergoes alkylation or acylation to produce tertiary amines or amides.
Stability Under Ambient Conditions
The compound is stable in dry, inert atmospheres but degrades under prolonged UV exposure or in strongly acidic/basic environments.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 or pH > 10 | Hydrolysis of amide and sulfone groups | <24 hours. |
| UV light (254 nm) | Radical-mediated decomposition | ~48 hours. |
Scientific Research Applications
Anticancer Activity : Research indicates that compounds containing dioxido thiophene structures exhibit potential anticancer properties. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism may involve the modulation of apoptotic pathways and interference with cancer cell proliferation.
Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial treatments.
Materials Science Applications
Organic Electronics : The unique electronic properties of this compound make it suitable for use in organic electronic devices. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells has been explored due to its ability to facilitate charge transport.
Synthetic Applications
Building Block in Organic Synthesis : This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in the synthesis of more complex molecules. For example, it can be used to create novel heterocycles or as an intermediate in the synthesis of pharmaceuticals.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The study highlighted the importance of the dioxido group in enhancing biological activity through increased interaction with cellular targets .
- Antimicrobial Efficacy : In another investigation, the antimicrobial properties of this compound were assessed against various pathogens including Staphylococcus aureus and E. coli. Results indicated that modifications to the benzamide structure could enhance antimicrobial potency .
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Fluorinated Derivatives
- The fluorine atom may also influence intermolecular interactions (e.g., hydrogen bonding) compared to the methyl group .
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzamide (CAS: 321977-88-2):
The 4-fluoro and 4-methoxyphenyl substituents increase polarity and steric bulk. The methoxy group’s electron-donating nature contrasts with fluorine’s electron-withdrawing effect, creating a unique electronic profile for this analogue .
Methoxy-Substituted Analogues
- N-(1,1-Dioxido-tetrahydrothiophen-3-yl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide :
The 3-methoxy group on the benzamide and the 3,4,5-trimethoxybenzyl substituent enhance hydrophilicity and may improve solubility. This compound’s multi-methoxy groups could facilitate interactions with aromatic residues in enzyme active sites .
Nitro-Substituted Analogues
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (CAS: 898405-32-8): The nitro group is strongly electron-withdrawing, likely reducing basicity and increasing reactivity in electrophilic substitution reactions.
Physicochemical Properties
Table 1: Key Physical and Spectral Data of Selected Analogues
Key Observations:
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide is a synthetic compound that has gained attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzamide moiety linked to a dioxido-dihydrothiophene ring. The molecular formula is with a molecular weight of approximately 345.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO3S |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 919735-50-5 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study:
In a study assessing the antimicrobial efficacy of thiophene derivatives, this compound demonstrated an Minimum Inhibitory Concentration (MIC) value of 32 µg/mL against Staphylococcus aureus. This suggests a promising application in treating infections caused by resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Research Findings:
A recent in vitro study reported that this compound significantly reduced the viability of human breast cancer cells (MCF-7) at concentrations above 10 µM. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Binding: It could bind to receptors that modulate cell growth and survival.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may lead to oxidative damage in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving amide coupling. For example, a similar sulfonamide-containing benzamide derivative was synthesized by reacting an amine-functionalized dihydrothiophene sulfone with a substituted benzoyl chloride in pyridine, followed by purification via chromatography and recrystallization . Yield optimization (e.g., 20–54% in related compounds) depends on solvent choice (pyridine or acetonitrile), stoichiometric ratios, and temperature control .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology :
- NMR : and NMR are essential for confirming substituent positions and stereochemistry. For example, NMR peaks between δ 2.3–2.5 ppm often indicate methyl groups attached to aromatic rings, while sulfone protons appear downfield (δ 3.5–4.0 ppm) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving hydrogen bonding (e.g., N–H···O interactions) and π-stacking . Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, such as C–H···F bonds contributing to packing stability .
Q. What are the key challenges in achieving high purity, and how are they addressed?
- Methodology : Impurities often arise from incomplete coupling or sulfone oxidation. HPLC (with >99% purity thresholds) and recrystallization in methanol or acetonitrile are standard. For example, washing with NaHCO removes unreacted acyl chloride .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodology :
- DFT calculations : Gaussian or ORCA software optimizes geometry and calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For analogous benzamides, HOMO-LUMO gaps (~4.5 eV) correlate with stability .
- Docking studies : Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). A related thiophene sulfone derivative showed binding affinity (<i>K</i>d = 8 µM) for cysteine proteases via sulfone-oxygen hydrogen bonds .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodology : Discrepancies in substituent orientation (e.g., para vs. meta positions) are resolved by cross-validating NMR coupling constants with X-ray torsion angles. For example, a 2024 study used Hirshfeld surface analysis to confirm that C–H···O interactions observed in crystallography matched NOESY NMR correlations .
Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties?
- Methodology :
- Electronic effects : Electron-withdrawing groups (e.g., –NO) reduce basicity of the amide nitrogen, altering solubility. Log<i>P</i> values for derivatives range from 2.1 (hydrophilic) to 4.3 (lipophilic) .
- Steric effects : Bulkier substituents (e.g., –CF) hinder rotational freedom, increasing melting points (e.g., 106–180°C in sulfone analogs) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
